molecular formula C8H5F3O3 B143097 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester CAS No. 137234-92-5

2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester

Cat. No. B143097
M. Wt: 206.12 g/mol
InChI Key: RGYDATSCTAJHIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester is not explicitly described, the papers discuss related compounds. For instance, the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, a synthetic intermediate to the Espintanol, was synthesized in a laboratory setting and crystallized to form colorless crystals . This suggests that similar synthetic methods could potentially be applied to the synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray crystal analysis, as in the case of the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid . This compound was found to be essentially planar, with strong intramolecular hydrogen bonds influencing the orientation of the carbonyl groups. Although the structure of 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester is not provided, it can be inferred that fluorine substituents would significantly affect its molecular geometry and electronic properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester are not detailed in the provided papers. Nonetheless, the crystal structure of a related compound, 3,4,5-trihydroxybenzoic acid octyl ester (octyl gallate) dihydrate, has been characterized, revealing a triclinic crystal system with specific lattice parameters and a head-to-head bilayer molecular packing . This information on molecular packing and crystal structure can be useful when considering the crystalline properties of 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester.

Scientific Research Applications

Oxidizing Reagent in Chemical Synthesis

2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester is involved in the synthesis of a class of hypervalent iodine compounds, like methyl 2-iodoxybenzoate, which serve as valuable oxidizing reagents. These compounds belong to a new class of pentavalent iodine compounds with a pseudobenziodoxole structure. They are used to oxidize alcohols to the respective aldehydes or ketones in the presence of trifluoroacetic acid or boron trifluoride etherate, indicating its role in intricate chemical synthesis processes (Zhdankin et al., 2005).

Photodegradation of Hazardous Water Contaminants

The compound has been implicated in studies related to the photodegradation of hazardous water contaminants, such as parabens, in the presence of ultraviolet C lamps. It's part of the process that ensures complete degradation of these contaminants, thereby showcasing its environmental application in purifying water from potential toxic substances (Gmurek et al., 2015).

In Analytical Chemistry

This compound is also significant in analytical chemistry as it is part of methods developed to measure concentrations of environmental phenols in human milk, indicating its importance in health and safety monitoring (Ye et al., 2008).

Role in Plant Growth Regulation

In the domain of botany, 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester is found in natural plant sources and contributes as a plant growth regulator. This highlights its significance in the field of agriculture and plant sciences (Yoshioka et al., 2004).

Safety And Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2,4,5-trifluoro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYDATSCTAJHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454275
Record name 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester

CAS RN

137234-92-5
Record name 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-hydroxy-2,4,5-trifluorobenzoic acid (50 g, 0.26 mol) (prepared in an analogous manner to that described in Eur. Pat. Publication 271275) in methylene chloride (500 mL) was added oxalyl chloride (79 g, 0.62 mol). This solution was stirred at room temperature for 18 hours, cooled to 5° C. and the treated dropwise with methanol (100 mL). The mixture was stirred at room temperature for 2 hours, refluxed for 0.5 hour, cooled and concentrated. The residue was partitioned between methylene chloride and saturated sodium bicarbonate. The organic layer was dried (MgSO4 and concentrated to provide 16.7 g of the desired 3-hydroxy-2,4,5-trifluorobenzoic acid methyl ester. Acidification of the bicarbonate layer, extraction with ether and concentration provided an additional 37 g of desired product as indicated by NMR, This material was not purified further but carried into the next step.
Quantity
50 g
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100 mL
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79 g
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500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Reaction Step One
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